![molecular formula C22H40N2O2 B14208183 N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine CAS No. 627523-83-5](/img/structure/B14208183.png)
N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine is a chemical compound that belongs to the class of diamines. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 4 positions, a methyl group attached to the nitrogen atom, and an undecyl chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired diamine .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy groups, converting them into hydroxyl groups or further oxidizing them to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce any carbonyl groups present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon and acids or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound .
科学的研究の応用
N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding studies or as a probe for investigating enzyme activities.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be investigated for its ability to interact with specific biological targets, such as receptors or enzymes, and its potential as a drug candidate.
作用機序
The mechanism of action of N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of a particular enzyme, modulating its activity and affecting downstream signaling pathways .
類似化合物との比較
N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine can be compared with other similar compounds, such as 3,4-dimethoxyphenethylamine and its derivatives. These compounds share a similar phenyl ring structure with methoxy substitutions but differ in their side chains and functional groups. The uniqueness of N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine lies in its combination of a diamine structure with a long undecyl chain, which may confer distinct chemical and biological properties .
Similar compounds include:
- 3,4-Dimethoxyphenethylamine
- 3,4,5-Trimethoxyphenethylamine (mescaline)
- N-(3,4-Dimethoxyphenyl)acetamide
These compounds are often studied for their pharmacological activities and potential therapeutic applications, providing a basis for comparison with N1-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine .
特性
CAS番号 |
627523-83-5 |
|---|---|
分子式 |
C22H40N2O2 |
分子量 |
364.6 g/mol |
IUPAC名 |
N'-[(3,4-dimethoxyphenyl)methyl]-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C22H40N2O2/c1-4-5-6-7-8-9-10-11-12-15-23-16-17-24-19-20-13-14-21(25-2)22(18-20)26-3/h13-14,18,23-24H,4-12,15-17,19H2,1-3H3 |
InChIキー |
YCUGGKOYMYAKTN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCNCCNCC1=CC(=C(C=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


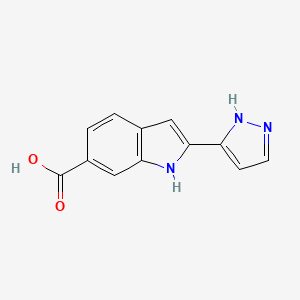
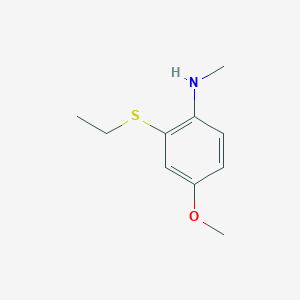
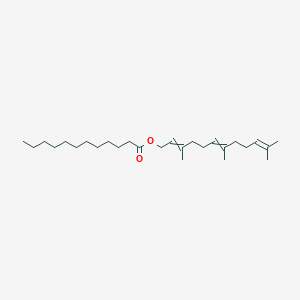
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
![3-Benzyl-2,5-dimethyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14208133.png)
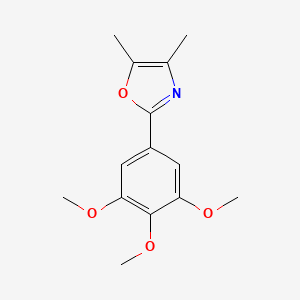
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)

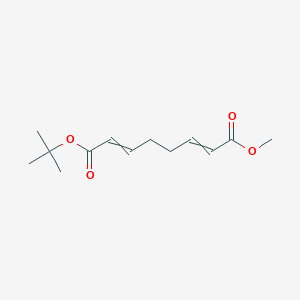
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
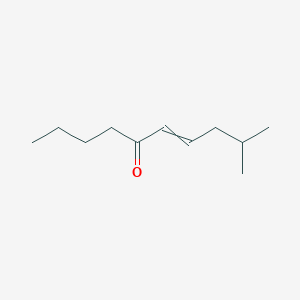
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
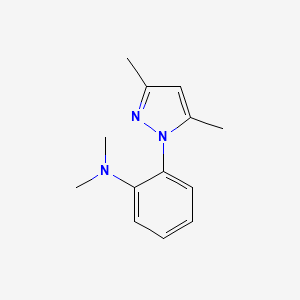
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
